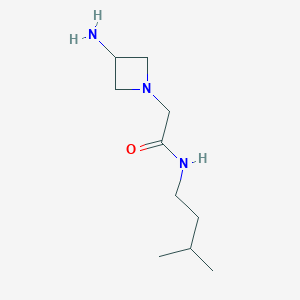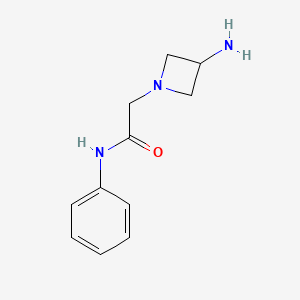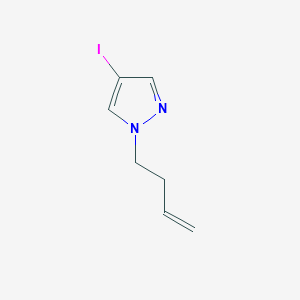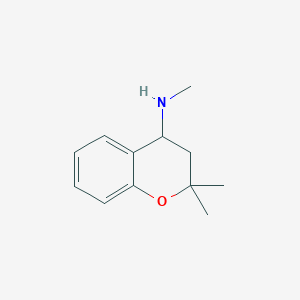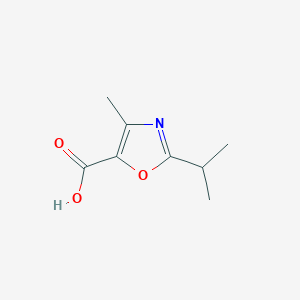
1-(2,4-Difluorobenzyl)piperazine
Descripción general
Descripción
“1-(2,4-Difluorobenzyl)piperazine” is an organic compound with the linear formula C11H14F2N2 . It has a molecular weight of 212.24 . This compound is a piperazine derivative, which is a class of organic compounds that consists of a six-membered ring containing two opposing nitrogen atoms .
Synthesis Analysis
The synthesis of piperazine derivatives has been a subject of interest in recent years due to their wide range of biological and pharmaceutical activity . The synthesis of 2-substituted chiral piperazines, for example, involves the reaction of protected 1,2-diamines with 2-bromoethyldiphenylsulfonium triflate under basic conditions . The key step includes aza-Michael addition between diamine and the in situ generated sulfonium salt .
Molecular Structure Analysis
The InChI code for “1-(2,4-Difluorobenzyl)piperazine” is 1S/C11H14F2N2/c12-10-2-1-9(11(13)7-10)8-15-5-3-14-4-6-15/h1-2,7,14H,3-6,8H2 . This indicates the specific arrangement of atoms in the molecule.
Aplicaciones Científicas De Investigación
Synthesis and Antimicrobial Applications
- The synthesis of 1-(2,6-difluorobenzyl)piperazine derivatives, which exhibit moderate to good activities against Gram-positive and Gram-negative bacterial strains, as well as fungal strains, has been researched. These compounds, derived from 1-(2,6-difluorobenzyl)-1 H -1,2,3-triazole-4-carboxylic acid, show potential as antimicrobial agents (Jadhav et al., 2017).
Cardiotropic Activities
- Piperazine derivatives, including 1-(2,4-dimethoxybenzyl)piperazine and others, have been synthesized and evaluated for their cardiotropic activities. These compounds showed significant antiarrhythmic activity in various arrhythmia models, indicating potential applications in cardiovascular therapeutics (Mokrov et al., 2019).
Adenosine Receptor Antagonism
- Research on 1-alkyl-8-(piperazine-1-sulfonyl)phenylxanthines, which are related to piperazine, has led to the discovery of adenosine A2B receptor antagonists with subnanomolar affinity and high selectivity. These compounds could be significant in therapeutic applications related to adenosine receptor pathways (Borrmann et al., 2009).
Spectroscopic and Molecular Docking Studies
- Spectroscopic analysis and molecular docking studies of 1-(4-Methylbenzyl) piperazine have revealed its potential inhibitory activity against Bacillus cereus, suggesting applications in microbial inhibition and drug discovery (Subashini & Periandy, 2017).
Cancer Cell Cytotoxicity
- The cytotoxicity of 1-(4-Substitutedbenzoyl)-4-(4-chlorobenzhydryl)piperazine derivatives on various cancer cell lines, including liver, breast, colon, gastric, and endometrial cancer cell lines, has been studied. This research indicates their potential use in cancer therapy (Yarim et al., 2012).
Synthesis and Evaluation of Antibacterial Activities
- The synthesis and evaluation of novel 1,4-disubstituted piperazines, similar to 1-(2,4-Difluorobenzyl)piperazine, have demonstrated potential antibacterial activities against resistant strains of bacteria. This highlights their possible use in developing new antimicrobial drugs (Shroff et al., 2022).
Safety And Hazards
The safety data sheet for a similar compound, “1-(2-Fluorobenzyl)piperazine”, indicates that it is considered hazardous according to the 2012 OSHA Hazard Communication Standard (29 CFR 1910.1200) . It is classified as Acute Tox. 3 Oral - Skin Corr. 1C . The hazard statements include H301 - H314, indicating toxicity if swallowed and causes severe skin burns and eye damage . Precautionary statements include P260 - P280 - P301 + P330 + P331 + P310 - P303 + P361 + P353 - P304 + P340 + P310 - P305 + P351 + P338, advising to avoid breathing dust/fume/gas/mist/vapors/spray, wear protective gloves/protective clothing/eye protection/face protection, and specific measures in case of swallowing, skin contact, or if inhaled .
Propiedades
IUPAC Name |
1-[(2,4-difluorophenyl)methyl]piperazine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H14F2N2/c12-10-2-1-9(11(13)7-10)8-15-5-3-14-4-6-15/h1-2,7,14H,3-6,8H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GGARUFCQRZCXHK-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1)CC2=C(C=C(C=C2)F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H14F2N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10382309 | |
| Record name | 1-(2,4-Difluorobenzyl)piperazine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10382309 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
212.24 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(2,4-Difluorobenzyl)piperazine | |
CAS RN |
204013-06-9 | |
| Record name | 1-(2,4-Difluorobenzyl)piperazine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10382309 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details









Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

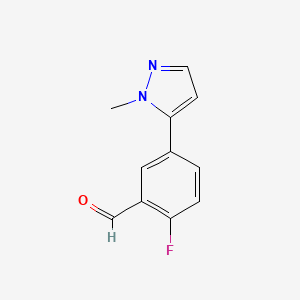
![9-Ethyl-6,9-diazaspiro[4.5]decane-7,10-dione](/img/structure/B1490562.png)

![2,2-Dimethyl-3-[(1,3-thiazol-2-ylamino)carbonyl]cyclopropanecarboxylic acid](/img/structure/B1490564.png)

